REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[CH2:13][CH3:14])[C:9](=[O:15])[C:8](O)=[CH:7][C:6]2=[O:17])[CH3:2].S(Cl)([Cl:20])=O>>[Cl:20][C:8]1[C:9](=[O:15])[C:10]2[C:5]([C:6](=[O:17])[CH:7]=1)=[CH:4][C:3]([CH2:1][CH3:2])=[C:12]([CH2:13][CH3:14])[CH:11]=2
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C2C(C=C(C(C2=CC1CC)=O)O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
evaporation with dry benzene
|
Type
|
CUSTOM
|
Details
|
gave an orange solid which
|
Type
|
CUSTOM
|
Details
|
after recrystallisation from ethanol in the presence of charcoal
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(C2=CC(=C(C=C2C(C1)=O)CC)CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |